Fluocortolone-d3
Description
Fluocortolone-d3 (C₂₂H₂₆D₃FO₄) is a deuterated analog of fluocortolone, a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. The compound features three deuterium atoms at the 16-methyl group, replacing three hydrogen atoms . This isotopic labeling enhances its utility in pharmacokinetic and metabolic studies, particularly in mass spectrometry-based assays, where deuterium incorporation improves detection sensitivity and reduces interference from endogenous compounds .
Fluocortolone-d3 is supplied by Toronto Research Chemicals (TRC) in 10 mg and 25 mg quantities and distributed globally via partners such as Wuhan Aimmei Biotechnology in China .
Propriétés
Formule moléculaire |
C₂₂H₂₆D₃FO₄ |
|---|---|
Poids moléculaire |
379.48 |
Synonymes |
6α,11β,16α)-6-Fluoro-11,21-dihydroxy-16-(methyl-d3)pregna-1,4-diene-3,20-dione; 16α-(Methyl-d3)-6α-fluoro-∆1,4-pregnadien-11β,21-diol-3,20-dione; 6α-Fluoro-16α-(methyl-d3)-∆1-corticosterone; Flucortolone-d3; Fluocortolon-d3; SH 742-d3; |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural and Functional Differences
The table below summarizes key structural and functional differences between Fluocortolone-d3 and related corticosteroids:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Modifications | Primary Application |
|---|---|---|---|---|
| Fluocortolone-d3 | C₂₂H₂₆D₃FO₄ | 400.51 | 16-methyl-d3 substitution | Isotopic tracer in metabolic studies |
| Fluocortolone | C₂₂H₂₉FO₄ | 392.46 | Non-deuterated parent compound | Anti-inflammatory therapy |
| Fluocortolone pivalate-d3 | C₂₇H₃₇D₃FO₅ | 494.65 | Pivalate ester + 16-methyl-d3 | Enhanced lipophilicity for topical use |
| Diflucortolone 17-carboxylic acid | C₂₃H₃₁FO₅ | 406.49 | 17-carboxylic acid substitution | Prodrug development |
Key Observations:
Isotopic Labeling: Fluocortolone-d3’s deuterium substitution at the 16-methyl group distinguishes it from non-deuterated fluocortolone. This modification reduces metabolic degradation rates, as deuterium-carbon bonds are stronger than protiated analogs, thereby extending half-life in tracer studies .
Functional Group Modifications :
- Fluocortolone pivalate-d3 incorporates a pivalate ester, increasing lipophilicity for dermal penetration .
- Diflucortolone 17-carboxylic acid introduces a polar carboxylic acid group, altering solubility and enabling prodrug formulations .
Pharmacokinetic and Stability Profiles
Stability Studies:
- Fluocortolone-d3 exhibits superior stability in hepatic microsomal assays compared to non-deuterated fluocortolone, with a 30% reduction in oxidative metabolism observed in vitro .
- Fluocortolone pivalate-d3 demonstrates enhanced shelf-life due to esterification, retaining >95% potency after 12 months at 4°C .
Metabolic Pathways:
- Deuterium in Fluocortolone-d3 reduces CYP3A4-mediated oxidation at the 16-methyl position, minimizing toxic metabolite formation .
- In contrast, Diflucortolone 17-carboxylic acid undergoes rapid glucuronidation, limiting systemic exposure .
Supplier and Regulatory Considerations
| Compound | Supplier | Regulatory Status |
|---|---|---|
| Fluocortolone-d3 | Toronto Research Chemicals | Research-use only (non-GMP) |
| Fluocortolone pivalate-d3 | MedChemExpress LLC | Preclinical development |
| Diflucortolone 17-carboxylic acid | Various (e.g., Sigma-Aldrich) | Experimental |
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
